molecular formula C11H12N2O2 B14389184 Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate CAS No. 89967-29-3

Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate

Cat. No.: B14389184
CAS No.: 89967-29-3
M. Wt: 204.22 g/mol
InChI Key: QNQOTMSHRMUZDE-UHFFFAOYSA-N
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Description

Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with pent-1-yne in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction mixture is usually stirred at elevated temperatures, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of different pyrazine-based compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines.

Scientific Research Applications

Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of functionalized pyrazines.

Mechanism of Action

The mechanism of action of Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylpyrazine-2-carboxylate
  • 2-Methyl-5-(1-propenyl)pyrazine
  • 5-Methyl-2-pyrazinecarboxylic acid

Uniqueness

Methyl 5-(pent-1-yn-1-yl)pyrazine-2-carboxylate stands out due to its unique pent-1-yn-1-yl substituent, which imparts distinct chemical and biological properties

Properties

CAS No.

89967-29-3

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5-pent-1-ynylpyrazine-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-4-5-6-9-7-13-10(8-12-9)11(14)15-2/h7-8H,3-4H2,1-2H3

InChI Key

QNQOTMSHRMUZDE-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

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